![molecular formula C14H12ClNO3 B13201931 Methyl 2-[4-(4-chlorophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate](/img/structure/B13201931.png)
Methyl 2-[4-(4-chlorophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[4-(4-chlorophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate: is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chlorophenyl group and a dihydropyridinone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[4-(4-chlorophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate typically involves the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. The reaction is carried out under reflux conditions, followed by esterification to obtain the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can improve the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: Methyl 2-[4-(4-chlorophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound is studied for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development.
Medicine: The compound’s structure suggests potential applications in medicinal chemistry, particularly in the design of new therapeutic agents. It may be explored for its activity against specific diseases or conditions.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure allows for the development of novel products with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 2-[4-(4-chlorophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate involves its interaction with molecular targets such as enzymes or receptors. The chlorophenyl group and the dihydropyridinone moiety may play a role in binding to these targets, leading to biological effects. The exact pathways and molecular interactions are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Methyl 2-(4-chlorophenyl)acetate: This compound shares the chlorophenyl group but lacks the dihydropyridinone moiety.
Methyl 2-(2-chlorophenyl)acetate: Similar in structure but with the chlorine atom in a different position on the phenyl ring.
Ethyl 4-chlorophenylacetate: An ethyl ester analog with similar chemical properties.
Uniqueness: Methyl 2-[4-(4-chlorophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate is unique due to the presence of both the chlorophenyl group and the dihydropyridinone moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C14H12ClNO3 |
|---|---|
Poids moléculaire |
277.70 g/mol |
Nom IUPAC |
methyl 2-[4-(4-chlorophenyl)-2-oxopyridin-1-yl]acetate |
InChI |
InChI=1S/C14H12ClNO3/c1-19-14(18)9-16-7-6-11(8-13(16)17)10-2-4-12(15)5-3-10/h2-8H,9H2,1H3 |
Clé InChI |
PSLUOIJBIYYJOC-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CN1C=CC(=CC1=O)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1',3'-Dihydrospiro[cyclopentane-1,2'-indole]](/img/structure/B13201855.png)
![2-[Butyl(methyl)amino]cyclobutan-1-ol](/img/structure/B13201859.png)
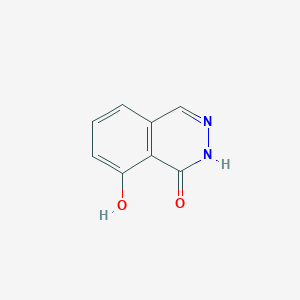
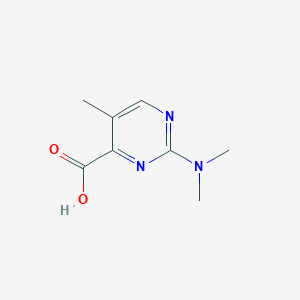
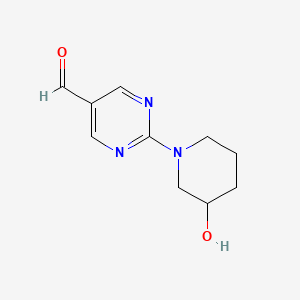
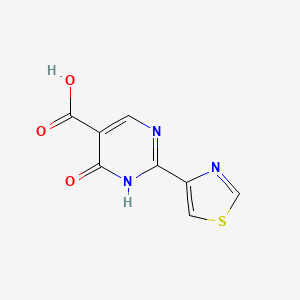


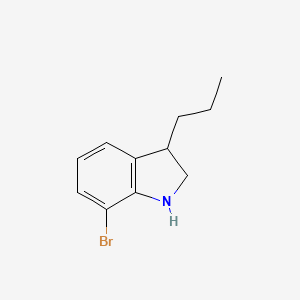

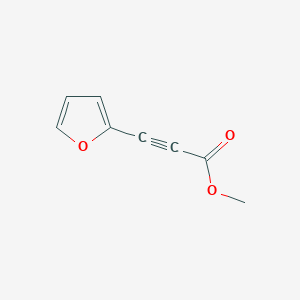
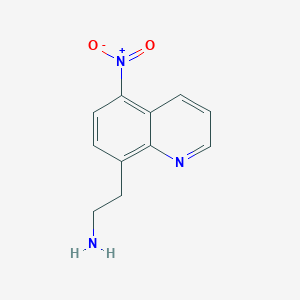
![2,3-dimethyl-N-[(3R)-piperidin-3-yl]butanamide](/img/structure/B13201917.png)

